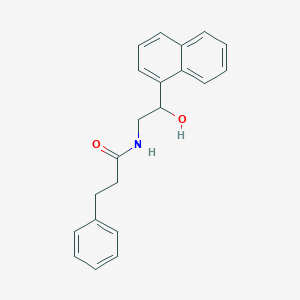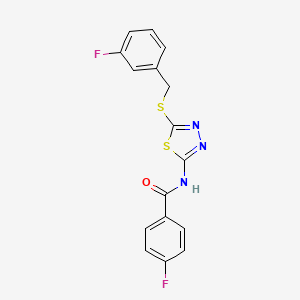
N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Applications
Anticancer Agent Development : Compounds structurally related to N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide have been studied extensively for their potential as anticancer agents. These studies include the synthesis of benzothiazole acylhydrazones and investigation of their anticancer activity. Research shows that modifications to the benzothiazole (BT) scaffold, such as various substitutions, can significantly modulate antitumor properties. These compounds have been evaluated against various cancer cell lines, demonstrating promising cytotoxic activities (Osmaniye et al., 2018).
Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, similar to N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide, have been synthesized and their biological activities investigated. These compounds exhibit high DNA protective ability and strong antimicrobial activity against certain bacteria. They also show cytotoxicity on various cancer cell lines, demonstrating their potential in chemotherapy (Gür et al., 2020).
Photodynamic Therapy for Cancer Treatment : Compounds with a 1,3,4-thiadiazole core, like the one , have been synthesized for use in photodynamic therapy for cancer treatment. They exhibit properties such as high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Neurological and Anticonvulsant Applications
- Anticonvulsant Potential : Research has demonstrated the promise of 1,3,4-thiadiazole derivatives as anticonvulsants. These compounds, including variations similar to N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide, have been synthesized and shown to exhibit high anticonvulsive activity. This makes them potential candidates for treating seizures and related neurological conditions (Sych et al., 2018).
Other Applications
Antimicrobial and Antioxidant Activities : Benzimidazole derivatives containing thiadiazole, similar to the compound , have been studied for their antimicrobial and antioxidant activities. These studies have shown that such compounds can be effective against both Gram-positive and Gram-negative bacteria, and also possess notable antioxidant properties (Menteşe et al., 2015).
Fluorescence Effects in Molecular Medicine : Certain 1,3,4-thiadiazole derivatives exhibit unique fluorescence effects, which can be utilized in biology and molecular medicine. These properties make them ideal candidates for use as fluorescence probes in various biological studies (Budziak et al., 2019).
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, such as its potential role as a tyrosine kinase inhibitor . Additionally, more studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.
properties
IUPAC Name |
4-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3OS2/c17-12-6-4-11(5-7-12)14(22)19-15-20-21-16(24-15)23-9-10-2-1-3-13(18)8-10/h1-8H,9H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVGJYCBBLEJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2642053.png)
![6-(4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2642055.png)
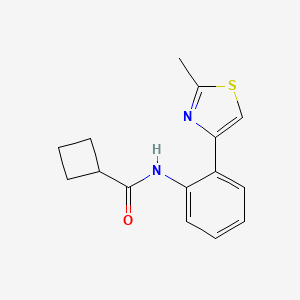
![N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide](/img/structure/B2642058.png)
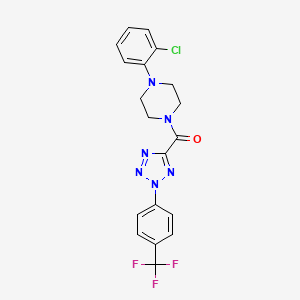

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2642068.png)
![N-([2,3'-bipyridin]-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642069.png)
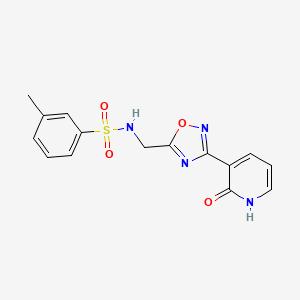
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-propoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2642071.png)
![(E)-2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2642072.png)
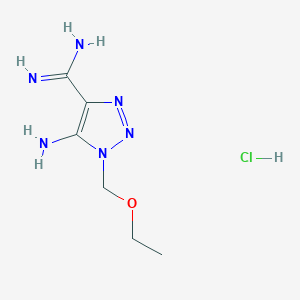
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-N,2,2-trimethylpropanamide](/img/structure/B2642075.png)
